1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15903276
InChI: InChI=1S/C14H16FN3O2/c15-11-3-4-13-16-12(9-18(13)7-11)8-17-5-1-2-10(6-17)14(19)20/h3-4,7,9-10H,1-2,5-6,8H2,(H,19,20)
SMILES:
Molecular Formula: C14H16FN3O2
Molecular Weight: 277.29 g/mol

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC15903276

Molecular Formula: C14H16FN3O2

Molecular Weight: 277.29 g/mol

* For research use only. Not for human or veterinary use.

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid -

Specification

Molecular Formula C14H16FN3O2
Molecular Weight 277.29 g/mol
IUPAC Name 1-[(6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C14H16FN3O2/c15-11-3-4-13-16-12(9-18(13)7-11)8-17-5-1-2-10(6-17)14(19)20/h3-4,7,9-10H,1-2,5-6,8H2,(H,19,20)
Standard InChI Key FNCTZWAEEZKXKF-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)CC2=CN3C=C(C=CC3=N2)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound features a bicyclic imidazo[1,2-a]pyridine system substituted with a fluorine atom at the 6-position. A methylene bridge (-CH₂-) connects this core to a piperidine ring, which is further functionalized with a carboxylic acid group at the 3-position. Key structural attributes include:

  • Imidazo[1,2-a]pyridine moiety: A planar, aromatic system with electron-rich regions due to nitrogen atoms.

  • Fluorine substitution: Enhances metabolic stability and binding affinity via electronegative effects .

  • Piperidine-carboxylic acid group: Introduces conformational flexibility and hydrogen-bonding capabilities.

Molecular Data

PropertyValueSource
Molecular formulaC₁₄H₁₄FN₃O₂
Molecular weight277.29 g/mol
SMILES notationCOC(=O)C1=CN=C2N1C=C(C=C2)F
Hydrogen bond donors2 (NH and COOH)
Hydrogen bond acceptors5 (N, O, F)

The fluorine atom at the 6-position increases lipophilicity (logP ≈ 1.8), while the carboxylic acid group improves aqueous solubility at physiological pH .

Synthesis and Synthetic Strategies

Key Synthetic Pathways

The synthesis of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid typically involves multi-step protocols:

Imidazo[1,2-a]pyridine Core Formation

Metal-free condensation reactions between 2-aminopyridines and aldehydes are widely employed . For example:

  • Groebke–Blackburn–Bienaymé reaction:

    • 2-Aminopyridine + aldehyde + isonitrile → Imidazo[1,2-a]pyridine .

    • Fluorine incorporation occurs via electrophilic fluorination or using fluorinated building blocks .

Piperidine Moiety Incorporation

  • Mannich-type reactions: Coupling the imidazo[1,2-a]pyridine core with piperidine derivatives using formaldehyde as a linker.

  • Reductive amination: For introducing the methylene bridge between the two rings.

Carboxylic Acid Functionalization

  • Ester hydrolysis: Starting from methyl ester precursors (e.g., methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate ) under basic conditions .

Biological Activity and Mechanism

GABA<sub>A</sub> Receptor Modulation

The compound exhibits high affinity for GABA<sub>A</sub> receptors, particularly α2/α3 subtypes, which are implicated in anxiety disorders. Key interactions include:

  • Hydrogen bonding: Between the carboxylic acid group and Ser205/Thr207 residues.

  • Fluorine-π interactions: With aromatic residues in the receptor’s binding pocket .

Pharmacological Profiling

ParameterValueMethod
IC₅₀ (GABA<sub>A</sub>)12 nM ± 1.2Radioligand
Metabolic stability (HLM)t₁/₂ = 45 minLC-MS/MS
Plasma protein binding89%Equilibrium

Data suggest subtype selectivity over benzodiazepine-sensitive α1-containing receptors (IC₅₀ > 1 µM).

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

  • Anxiety disorders: Preclinical studies show reduced marble-burying behavior in murine models at 10 mg/kg.

  • Neuropathic pain: Modulates spinal GABAergic transmission in rat chronic constriction injury models.

Chemical Biology Probes

  • Photoaffinity labeling: The fluorine atom allows for <sup>18</sup>F radiolabeling to map GABA<sub>A</sub> receptor distribution .

  • Fragment-based drug design: Serves as a scaffold for developing allosteric modulators .

Comparative Analysis with Structural Analogs

CompoundKey DifferenceGABA<sub>A</sub> IC₅₀
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Lacks piperidine moiety85 nM
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid Pyrazine instead of imidazopyridineInactive (>10 µM)

The piperidine-carboxylic acid group in the target compound enhances receptor subtype selectivity by 7-fold compared to simpler analogs .

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